molecular formula C12H17FN4O B8109239 N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine

N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine

Cat. No.: B8109239
M. Wt: 252.29 g/mol
InChI Key: DFEUIRFJYZACNH-UHFFFAOYSA-N
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Description

N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[45]decan-3-amine is a complex organic compound that features a fluoropyrimidine moiety and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine typically involves multiple steps, starting with the preparation of the fluoropyrimidine core. One common method for synthesizing fluoropyrimidines involves the Balz-Schiemann reaction, which converts amino pyridines to fluoropyridines using diazonium salts and fluoroboric acid .

The spirocyclic structure can be synthesized using a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of oxaspirocycles .

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The spirocyclic structure may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine is unique due to its combination of a fluoropyrimidine moiety and a spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(5-fluoropyrimidin-2-yl)-1-oxa-9-azaspiro[4.5]decan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN4O/c13-9-5-15-11(16-6-9)17-10-4-12(18-7-10)2-1-3-14-8-12/h5-6,10,14H,1-4,7-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEUIRFJYZACNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CO2)NC3=NC=C(C=N3)F)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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